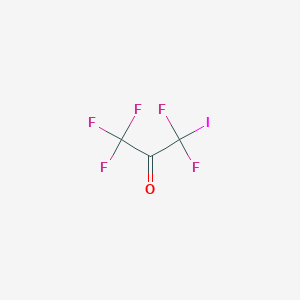

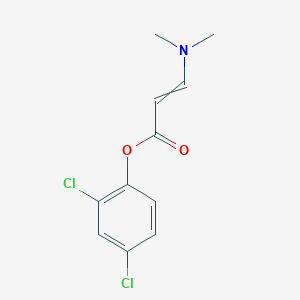

![molecular formula C11H13N3O B1307310 1-(3-间甲苯基-[1,2,4]恶二唑-5-基)-乙胺 CAS No. 883547-44-2](/img/structure/B1307310.png)

1-(3-间甲苯基-[1,2,4]恶二唑-5-基)-乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

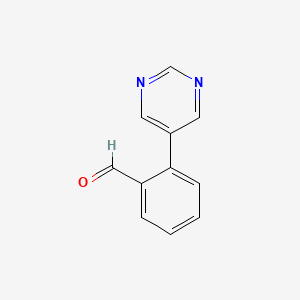

The compound "1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine" is a derivative of the oxadiazole family, which is a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring. These compounds are of interest due to their diverse range of biological activities and their applications in material science and pharmaceutical chemistry.

Synthesis Analysis

The synthesis of oxadiazole derivatives, such as the one , often involves click-chemistry procedures, which are modular, wide in scope, and give high yields with minimal byproduct formation. Although the specific synthesis of "1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine" is not detailed in the provided papers, similar compounds have been synthesized using these methods. For instance, substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and related oxadiazole compounds were synthesized and later used as ligands in the preparation of palladium(II) complexes .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can be determined by X-ray crystallography, as seen in the case of three isomeric N-acetyl-dihydro-oxadiazoles. These compounds, which are closely related to "1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine," have been analyzed to reveal that they can adopt different crystal structures, such as triclinic and monoclinic forms, depending on the substitution pattern on the oxadiazole ring .

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, particularly as ligands in the formation of metal complexes. For example, the synthesized oxadiazole compounds were used to prepare palladium(II) complexes, which were effective catalysts for C-C cross-coupling reactions in aqueous media, demonstrating the utility of these compounds in catalysis under Green Chemistry conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be predicted and compared with experimental data using computational methods such as molecular orbital calculations. These calculations, including semi-empirical methods and density functional theory, can provide insights into bond lengths, bond angles, and torsion angles, which often show excellent agreement with crystallographic experimental values . This suggests that the physical and chemical properties of "1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine" could be similarly analyzed to predict its behavior in various chemical environments.

科学研究应用

催化和合成

1,2,4-恶二唑的衍生物已用于催化领域。合成了与 1-(3-间甲苯基-[1,2,4]恶二唑-5-基)-乙胺 的化学结构相关的取代的 1,2,3-三唑和异恶唑,并用作配体来制备钯(II)配合物。这些配合物在绿色化学条件下表现出高周转数催化剂用于 C-C 交叉偶联反应,证明了恶二唑衍生物在提高催化效率方面的潜力 (Bumagin 等人,2018).

结构分析

恶二唑衍生物一直是结构化学感兴趣的主题。异构 N-乙酰-二氢-恶二唑的晶体学研究提供了对这些化合物首选构象的见解,为理解它们的化学行为和性质提供了有价值的数据 (Carpenter 等人,2001).

抗菌活性

一些 1,2,4-恶二唑衍生物已显示出显着的抗菌特性。一项研究合成了 N-(1-(2-(1-苯基-3-(对甲苯基)-1H-吡唑-4-基)-5-(吡啶-4-基)-1,3,4-恶二唑-3(2H)-基)亚乙基)芳基苯胺衍生物,并评估了其对各种细菌和真菌菌株的抗菌活性。某些衍生物表现出优异的活性,突出了恶二唑衍生物在抗菌治疗中的治疗潜力 (Desai 和 Vaja,2018).

缓蚀

研究还探索了 1,2,4-恶二唑衍生物在缓蚀中的应用。合成了特定的衍生物并评估了它们在硫酸中抑制软钢表面腐蚀的能力。该研究提供了这些抑制剂形成保护层的见解及其在保护金属表面的潜在应用 (Ammal 等人,2018).

未来方向

The future directions in the research of 1,3,4-oxadiazole derivatives could involve further investigation of their potential therapeutic applications in cancer and neurodegenerative diseases. Additionally, the synthesis of new medicinal substances to which microorganisms are sensitive is a promising direction .

属性

IUPAC Name |

1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-4-3-5-9(6-7)10-13-11(8(2)12)15-14-10/h3-6,8H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKQDXMWEOAKMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390315 |

Source

|

| Record name | 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |

CAS RN |

883547-44-2 |

Source

|

| Record name | 1-(3-m-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

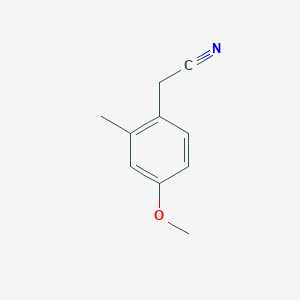

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)

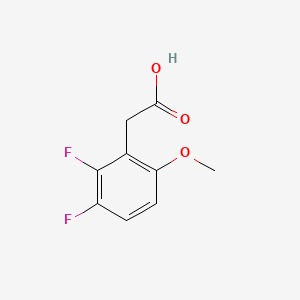

![(Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(1-methyl-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B1307269.png)